N-(3,4-dichlorophenyl)-2-(4-fluorophenoxy)propanamide
Description
Properties
Molecular Formula |
C15H12Cl2FNO2 |
|---|---|
Molecular Weight |
328.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4-fluorophenoxy)propanamide |
InChI |
InChI=1S/C15H12Cl2FNO2/c1-9(21-12-5-2-10(18)3-6-12)15(20)19-11-4-7-13(16)14(17)8-11/h2-9H,1H3,(H,19,20) |
InChI Key |
NWEQMMPONQXHHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC2=CC=C(C=C2)F |
Origin of Product |
United States |
Biological Activity
N-(3,4-dichlorophenyl)-2-(4-fluorophenoxy)propanamide is a synthetic organic compound that has attracted significant attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's synthesis, biological mechanisms, and relevant case studies, highlighting its biological activity through various experimental findings.
Chemical Structure and Synthesis
The molecular formula of this compound is . The synthesis typically involves the reaction of 3,4-dichloroaniline with 4-fluorophenol in the presence of coupling agents such as triethylamine or pyridine under reflux conditions. This method ensures high yields and purity of the final product.
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of various biochemical pathways. For instance, it may act as an inhibitor of enzymes involved in cancer progression or microbial resistance.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. The minimal inhibitory concentration (MIC) values for various pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 |
| Vancomycin-resistant Enterococcus faecium (VRE) | 16 |
| Escherichia coli | 32 |
| Klebsiella pneumoniae | 32 |
The compound's ability to inhibit bacterial growth suggests potential applications in developing new antimicrobial agents to combat resistant infections .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies have reported that it inhibits the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The half-maximal inhibitory concentration (IC50) values for these cell lines are presented in Table 2.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.65 |
| HCT-116 | 1.54 |
Flow cytometry analysis revealed that the compound triggers apoptosis in cancer cells by increasing caspase-3/7 activity and arresting cell proliferation at the G1 phase .
Case Studies and Experimental Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited MRSA and VRE strains at low concentrations, suggesting its potential as a novel antimicrobial agent .
- Cytotoxicity in Cancer Cells : Research indicated that this compound exhibited cytotoxic effects on MCF-7 cells with an IC50 value comparable to established anticancer drugs .
- Mechanistic Insights : Molecular docking studies revealed strong hydrophobic interactions between the compound and target proteins involved in cancer cell signaling pathways. These interactions are similar to those observed with known anticancer agents like Tamoxifen .
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-(4-fluorophenoxy)propanamide exhibits a range of biological activities, making it a candidate for further research in pharmacology.
- Antimicrobial Properties : Studies have indicated that compounds with similar structures show significant antibacterial and antifungal activities. For instance, derivatives of phenoxyacetamides have been evaluated for their efficacy against various pathogens, including Pseudomonas aeruginosa and Mycobacterium tuberculosis . The presence of halogen substituents like fluorine and chlorine can enhance the lipophilicity and membrane permeability of these compounds, potentially increasing their antimicrobial efficacy.
- Inhibition of Enzymatic Activity : The compound may also act as an inhibitor of specific enzymes involved in disease processes. For example, phenoxy derivatives have been explored for their ability to inhibit tyrosinase, an enzyme implicated in melanin production and associated with conditions like hyperpigmentation . The structural modifications in the compound could be pivotal in enhancing its inhibitory potency.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties.
- Substituent Effects : The presence of dichloro and fluorine atoms is significant for the biological activity of the compound. Research suggests that varying these substituents can lead to different levels of activity against target enzymes or pathogens . For example, increasing the number of halogen substituents generally enhances the compound's bioactivity due to improved binding affinity to target sites.
- Comparative Analysis : A comparative analysis with other phenoxyacetamide derivatives reveals that modifications at the aromatic rings can lead to substantial changes in activity profiles. Compounds with similar scaffolds have shown varying potencies against M. tuberculosis, indicating that even minor alterations can impact efficacy significantly .
Therapeutic Potential
The therapeutic potential of this compound extends to several areas:
- Antitubercular Agents : Given its structural similarities to known antitubercular agents, there is potential for this compound to be developed as a novel treatment for tuberculosis. Preliminary studies on related compounds have shown promising results with minimal inhibitory concentrations (MICs) indicating effectiveness against resistant strains .
- Cancer Treatment : The modulation of protein kinase activity by compounds structurally related to this compound suggests potential applications in oncology. Such compounds could be explored for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .
Case Studies and Research Findings
Several studies highlight the applications and effectiveness of compounds similar to this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Challenges and Limitations
- Stereochemical Complexity: None of the evidence addresses stereoisomerism in the target compound, though analogs like 27b () show enantiomer-specific activity, implying that chirality could critically influence efficacy .
- Data Gaps : Direct pharmacological data for the target compound are absent, necessitating empirical validation of hypothesized activities.
Preparation Methods
Schotten-Baumann Acylation
The Schotten-Baumann reaction is a classical method for amide synthesis, involving the reaction of an acyl chloride with an amine in a biphasic solvent system. For this compound, this method proceeds as follows:
Reaction Equation :
Procedure :
-
Base Addition : 3,4-Dichloroaniline is dissolved in dichloromethane (DCM) and cooled to 0–5°C. Aqueous sodium hydroxide (10%) is added to maintain a basic pH.
-
Acyl Chloride Introduction : 2-(4-Fluorophenoxy)propanoyl chloride is introduced dropwise to prevent exothermic runaway.
-
Stirring and Work-Up : The mixture is stirred for 6–8 hours, followed by separation of the organic layer. The product is precipitated and purified via recrystallization (ethanol/water).
Advantages :
Coupling-Agent-Mediated Synthesis
Modern synthetic approaches employ coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to activate carboxylic acids for amide bond formation.
Procedure :
-
Acid Activation : 2-(4-Fluorophenoxy)propanoic acid is reacted with HATU in dimethylformamide (DMF) to form an active ester.
-
Amine Coupling : 3,4-Dichloroaniline is added, and the reaction proceeds at room temperature for 12–24 hours.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
Advantages :
-
Suitable for acid-sensitive substrates.
-
Higher purity compared to Schotten-Baumann.
Reaction Conditions and Optimization
Temperature and Solvent Effects
Key Observations :
Catalytic and Stoichiometric Considerations
-
Base Selection : Triethylamine is preferred over NaOH in coupling reactions to avoid saponification of the acyl chloride.
-
Molar Ratios : A 1:1.2 (amine:acyl chloride) ratio maximizes yield while limiting excess reagent waste.
Industrial-Scale Production
Large-Scale Reactor Design
Industrial synthesis employs jacketed reactors with:
Purification Techniques
| Method | Conditions | Purity Outcome |
|---|---|---|
| Recrystallization | Ethanol/water (3:1 v/v) | >95% purity |
| Chromatography | Silica gel, ethyl acetate | >98% purity |
Cost-Benefit Analysis :
-
Recrystallization is cost-effective for bulk production but less efficient for complex mixtures.
-
Chromatography offers higher purity at elevated costs.
Comparative Analysis of Synthetic Methods
Efficiency Metrics
| Metric | Schotten-Baumann | Coupling-Agent |
|---|---|---|
| Yield | 72–78% | 68–75% |
| Purity | 90–95% | 95–98% |
| Scalability | Excellent | Moderate |
Trade-Offs :
Challenges and Mitigation Strategies
Common Synthesis Challenges
-
Impurity Formation : Hydrolysis of acyl chloride to carboxylic acid under humid conditions.
Solution : Use anhydrous solvents and nitrogen atmospheres. -
Low Reactivity of 3,4-Dichloroaniline : Electron-withdrawing groups reduce nucleophilicity.
Solution : Prolong reaction times or elevate temperatures slightly (10–15°C) .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-(3,4-dichlorophenyl)-2-(4-fluorophenoxy)propanamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via coupling reactions using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF (dimethylformamide) with a base such as diisopropylethylamine. For example, analogs with fluorophenoxy groups were synthesized with yields ranging from 12% to 89%, depending on the amine precursor and reaction time . Optimization involves adjusting molar ratios, temperature (room temperature to 60°C), and purification via column chromatography or recrystallization.
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are critical for structural confirmation. For example, analogs in showed distinct ¹H-NMR peaks for aromatic protons (δ 6.8–7.4 ppm) and methyl groups (δ 1.5–2.1 ppm). Thin-Layer Chromatography (TLC) with Rf values (e.g., 0.58–0.69) and melting points (e.g., 94–130°C) are used to assess purity .
Q. How does the fluorophenoxy moiety influence the compound’s solubility and reactivity?
- Methodology : The 4-fluorophenoxy group enhances lipophilicity, which can be quantified via logP calculations. Reactivity studies (e.g., hydrolysis under acidic/basic conditions) should be conducted to evaluate stability. For instance, fluorinated analogs in showed improved metabolic stability compared to non-fluorinated derivatives, attributed to reduced electron density at the phenoxy oxygen .
Advanced Research Questions
Q. What structure-activity relationships (SAR) justify the biological activity of this compound compared to its analogs?
- Methodology : Compare analogs with substitutions like chloro, methyl, or methoxy groups. For example, shows that replacing fluorobenzyl with chlorobenzyl in thiadiazole derivatives reduces antifungal activity, while fluorinated analogs exhibit higher selectivity for enzyme targets (e.g., cytochrome P450 isoforms) . Computational docking studies can further elucidate binding interactions.
Q. How can researchers resolve contradictions in biological assay data, such as inconsistent IC50 values across studies?
- Methodology : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). For instance, highlights that variations in piperazine ring conformation (e.g., chair vs. boat) in related compounds can alter binding affinity to kinases, leading to contradictory results. Replicate assays with orthogonal methods (e.g., SPR vs. fluorescence polarization) to validate findings .
Q. What strategies are effective for improving the compound’s bioavailability in preclinical models?
- Methodology : Modify propanamide backbone substituents to enhance permeability. suggests that introducing hydrophilic groups (e.g., hydroxyl or morpholine) on the phenoxy chain improves aqueous solubility without compromising target affinity. Pharmacokinetic studies in rodent models can assess oral bioavailability and half-life .
Q. How do stereochemical factors (e.g., R/S configuration) impact the compound’s interaction with biological targets?
- Methodology : Synthesize enantiomers using chiral auxiliaries (e.g., (S)-α-methyl-4-fluorobenzylamine in ) and evaluate activity. For example, the (S)-enantiomer of a related compound showed 10-fold higher inhibitory activity against Pseudomonas aeruginosa compared to the (R)-form due to better fit in the enzyme active site .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
